molecular formula C7H12N4 B1428783 4-N-propylpyrimidine-4,6-diamine CAS No. 98337-40-7

4-N-propylpyrimidine-4,6-diamine

Cat. No.: B1428783
CAS No.: 98337-40-7
M. Wt: 152.2 g/mol
InChI Key: LVGPLGUVULCTKA-UHFFFAOYSA-N
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Description

4-N-Propylpyrimidine-4,6-diamine is a pyrimidine derivative featuring a six-membered aromatic ring with amine groups at positions 4 and 4. The nitrogen at position 4 is substituted with a propyl group (-CH₂CH₂CH₃), distinguishing it from other pyrimidine-diamine analogs. Pyrimidine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.

Properties

CAS No.

98337-40-7

Molecular Formula

C7H12N4

Molecular Weight

152.2 g/mol

IUPAC Name

4-N-propylpyrimidine-4,6-diamine

InChI

InChI=1S/C7H12N4/c1-2-3-9-7-4-6(8)10-5-11-7/h4-5H,2-3H2,1H3,(H3,8,9,10,11)

InChI Key

LVGPLGUVULCTKA-UHFFFAOYSA-N

SMILES

CCCNC1=NC=NC(=C1)N

Canonical SMILES

CCCNC1=NC=NC(=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-Diamine Compounds

Structural Analogues and Substituent Effects

The following pyrimidine-4,6-diamine derivatives share a common backbone but differ in substituents at N4 and position 2, influencing their chemical behavior:

Compound Name N4 Substituent Position 2 Substituent Molecular Weight (g/mol) Potential Applications
4-N-Propylpyrimidine-4,6-diamine Propyl -H (unsubstituted) ~166.2 (estimated) Hypothetical: Drug design, materials
N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine Dimethyl Methylthio (-SCH₃) 200.3 Unspecified (lab chemical)
N4,N4-Diallyl-2-methylpyrimidine-4,6-diamine Diallyl Methyl (-CH₃) ~232.3 (estimated) Lab use, potential polymer precursor

Key Observations:

  • Electronic Effects : The methylthio group in the dimethyl analog introduces sulfur, which may alter electron distribution and hydrogen-bonding capacity, affecting reactivity or binding interactions.
  • Steric Considerations : Diallyl groups in provide bulkiness, which could hinder interactions with biological targets but improve thermal stability in materials.

Functional Comparisons with Non-Pyrimidine Analogs

While pyrimidine derivatives are distinct from triazines or pyridazines, insights can be drawn from related heterocycles:

Triazine-Based Compounds (e.g., DACT-II )
  • Structure : DACT-II features a triazine core with carbazole and diphenyl groups.
  • Function: Achieves 100% photoluminescence quantum yield (PLQY) due to optimized donor-acceptor interactions and dipole orientation.
  • Relevance: Pyrimidine analogs like this compound could theoretically emulate such electronic properties if functionalized with appropriate donor groups (e.g., amines or aryl substituents).
Pyridazine Derivatives (e.g., RS-0406 )
  • Structure : RS-0406 is a pyridazine-3,6-diamine with hydroxyphenyl groups.
  • Function : Acts as a β-sheet breaker, inhibiting α-synuclein aggregation in neurodegenerative diseases.

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